molecular formula C20H13NO5 B4322459 3-(1,3-benzodioxol-5-yloxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one

3-(1,3-benzodioxol-5-yloxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B4322459
M. Wt: 347.3 g/mol
InChI Key: GHKDWAROUPIFOA-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yloxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines This compound features a unique structure with a benzodioxole moiety attached to a dibenzooxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yloxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the N-arylation of 2-aminophenol derivatives followed by intramolecular cyclization. One efficient method involves the reaction of N-arylated 2-aminophenols with 2-halogenated benzoic acids under mild conditions to form the desired dibenzooxazepine structure . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yloxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in dimethylformamide at elevated temperatures.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yloxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: Its interactions with enzymes and receptors are studied to understand its potential biological activities.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yloxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the benzodioxole moiety, which may result in different chemical and biological properties.

    3-(1,3-Benzodioxol-5-yloxy)dibenzo[b,e][1,4]oxazepin-11(10H)-one: A similar compound with slight structural variations that can affect its reactivity and applications.

Uniqueness

The presence of the benzodioxole moiety in 3-(1,3-benzodioxol-5-yloxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one distinguishes it from other similar compounds

Properties

IUPAC Name

9-(1,3-benzodioxol-5-yloxy)-5H-benzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO5/c22-20-14-7-5-12(25-13-6-8-17-19(10-13)24-11-23-17)9-18(14)26-16-4-2-1-3-15(16)21-20/h1-10H,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKDWAROUPIFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC3=CC4=C(C=C3)C(=O)NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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